molecular formula C10H12N4O2S B12858583 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine CAS No. 126502-10-1

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine

Cat. No.: B12858583
CAS No.: 126502-10-1
M. Wt: 252.30 g/mol
InChI Key: OTMDHMUDOABXMY-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine is a synthetic purine nucleoside analog offered for research purposes. This compound is structurally related to 6-mercaptopurine (6-MP), a well-known antimetabolite that interferes with nucleic acid synthesis . Its core structure integrates a 6-mercaptopurine base with a 2',3'-dideoxyribofuranosyl sugar moiety. This specific sugar modification is a characteristic feature of some investigational nucleoside analogs and is significant in probing biochemical pathways . The primary research value of this compound may be derived from its potential role as a substrate for specific bacterial enzymes, such as E. coli purine nucleoside phosphorylase (PNP) . Research indicates that E. coli PNP can cleave certain non-toxic dideoxy nucleoside analogs, releasing toxic purine bases—a mechanism that has been explored in targeted cancer gene therapy strategies to selectively kill tumor cells . As a purine analog, its proposed mechanism of action involves intracellular conversion to active nucleotide metabolites that can incorporate into DNA and RNA, ultimately disrupting synthesis and function . Researchers can utilize this compound to investigate nucleotide metabolism, enzyme specificity, and novel therapeutic approaches. This product is intended for research use only (RUO) and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126502-10-1

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(16-6)14-5-13-8-9(14)11-4-12-10(8)17/h4-7,15H,1-3H2,(H,11,12,17)/t6-,7+/m0/s1

InChI Key

OTMDHMUDOABXMY-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC=NC3=S

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-6-thio-inosine typically involves the deoxygenation of ribonucleosides. One common method includes the use of radical deoxygenation of xanthate derivatives. For instance, bromoethane or 3-bromopropanenitrile can be used as alkylating agents to prepare ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxy-6-thio-inosine involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards. The production process includes multiple purification steps to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The 6-mercapto group (-SH) in this compound undergoes nucleophilic displacement under basic or amine-rich conditions. Key examples include:

a. Methoxylation
Treatment with sodium methoxide in methanol replaces the 6-thiol group with methoxy (6-OCH₃). This reaction mirrors transformations observed in structurally similar 2,6-dichloropurine derivatives . For example:

9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-mercaptopurineNaOMe/MeOH6-Methoxy analog[5]\text{9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-mercaptopurine} \xrightarrow{\text{NaOMe/MeOH}} \text{6-Methoxy analog} \quad[5]

b. Amination
Reaction with benzylamine or ammonia substitutes the 6-thiol with amino (-NH₂) or benzylamino (-NHCH₂C₆H₅) groups. Such reactions are critical for generating prodrug candidates .

Reagent Product Yield
Benzylamine6-Benzylaminopurine derivative78%
Methanolic NH₃6-Aminopurine derivative47%

Reductive Elimination and Hydrogenation

The 2',3'-dideoxyribofuranosyl moiety undergoes hydrogenation to saturate the unsaturated sugar backbone. For example:

9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-mercaptopurineH2/Pd-C2’,3’-Dideoxy-β-D-ribofuranosyl analog[2]\text{9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-mercaptopurine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2',3'-Dideoxy-β-D-ribofuranosyl analog} \quad[2]

This reaction is pivotal for stabilizing the glycosidic bond and reducing metabolic degradation .

Oxidative Metabolism

In biological systems, the 6-mercapto group is oxidized to yield metabolites like thiouric acid (via xanthine oxidase) and methylthiopurines. These transformations are central to its immunosuppressive and antineoplastic activities :

6-MercaptopurineXanthine oxidase6-Thiouric acid[4]\text{6-Mercaptopurine} \xrightarrow{\text{Xanthine oxidase}} \text{6-Thiouric acid} \quad[4]

Functionalization of the Sugar Moiety

The ribofuranosyl group can be acetylated or deprotected under standard conditions:

  • Acetylation : Treatment with acetic anhydride introduces acetyl groups at the 2',3',5'-positions, enhancing lipophilicity .

  • Deprotection : Saturated methanolic ammonia removes acetyl groups, restoring hydroxyl functionality .

Key Synthetic Routes

The compound is synthesized via:

  • Glycosylation : Coupling 6-mercaptopurine with 2,3-dideoxyribofuranosyl donors using mercury-free methods .

  • Post-synthetic Modifications : Sequential substitution and hydrogenation steps optimize biological activity .

Scientific Research Applications

Antiviral Activity

Research indicates that nucleoside analogues, including 9-(2,3-dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine, exhibit significant antiviral properties. Studies have shown that structural modifications can enhance the efficacy of these compounds against viruses such as HIV and Hepatitis C Virus (HCV). For instance, derivatives of purine nucleosides have demonstrated potent anti-HIV activity with low cytotoxicity levels in human lymphocyte cells .

Cancer Therapy

The compound's similarity to known chemotherapeutics allows it to be explored for its anticancer properties. 6-mercaptopurine is already utilized in treating leukemia and other malignancies due to its ability to inhibit DNA synthesis in rapidly dividing cells . The dideoxy modification could potentially improve the selectivity and reduce the side effects associated with traditional purine analogues.

Immunosuppressive Properties

This compound may also find applications in immunology. Its immunosuppressive effects can be beneficial for treating autoimmune diseases where modulation of the immune response is required. The compound has been noted for its effectiveness in patients with inflammatory bowel disease who previously experienced intolerance to azathioprine, another immunosuppressant .

Case Study 1: Antiviral Efficacy

A study conducted on various purine nucleosides demonstrated that specific derivatives exhibited anti-HIV activity with effective concentrations (EC50) ranging from 0.56 to 0.65 μM . The research highlighted the importance of structural modifications in enhancing antiviral efficacy while maintaining low cytotoxicity.

Case Study 2: Cancer Treatment

In a clinical setting, patients treated with 6-mercaptopurine showed significant remission rates in acute lymphoblastic leukemia (ALL). The introduction of dideoxy modifications could potentially improve therapeutic outcomes by allowing more targeted action against cancer cells while minimizing damage to healthy tissues.

Comparative Data Table

Property This compound 6-Mercaptopurine
Chemical Structure Dideoxy modification enhances stabilityStandard purine structure
Antiviral Activity Potent against HIV and HCVLimited antiviral activity
Cancer Treatment Potentially improved selectivityEstablished use in leukemia
Immunosuppressive Effects Effective for inflammatory bowel diseasesCommonly used for autoimmune diseases
Side Effects Potentially reduced due to targeted actionCommon side effects include nausea

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-6-thio-inosine involves the inhibition of viral replication. The compound is incorporated into the viral DNA by viral reverse transcriptase, leading to chain termination. This prevents the completion of viral DNA synthesis, thereby inhibiting the replication of the virus.

Comparison with Similar Compounds

Structural Differences

The table below highlights structural distinctions between 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine and related thiopurines:

Compound Sugar Modification Base Modification Key Functional Groups
9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-MP 2',3'-dideoxyribose 6-mercaptopurine -SH at C6, no 2'/3'-OH
6-Mercaptopurine (6-MP) None (free base) 6-mercaptopurine -SH at C6
Azathioprine Imidazole nitro derivative 6-MP linked via thioether bond -S- bridge, nitroimidazole group
6-Thioguanine (6-TG) None (free base) 6-thioguanine -SH at C6
9-(n-Butyl)-6-MP n-Butyl chain at N9 6-mercaptopurine -SH at C6, alkylated N9

Key Insights :

  • The absence of 2'/3'-OH groups in the target compound may reduce susceptibility to phosphorylase-mediated degradation, enhancing metabolic stability compared to ribosylated analogs .
  • Unlike azathioprine, which requires reductive cleavage of a thioether bond to release 6-MP , the dideoxyribose moiety may influence intracellular transport via nucleoside transporters (e.g., hENT1/2), which exhibit variable efficiency for 6-MP uptake .

Metabolic Pathways and Pharmacokinetics

Comparative Metabolism :

Compound Activation Mechanism Key Metabolites Transport Efficiency (hENT1/hENT2)
9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-MP Likely intracellular phosphorylation 6-MP nucleotides (hypothesized) Unknown; modified sugar may alter kinetics
6-MP Converted to 6-thioinosinic acid (via HPRT) 6-TGNs, 6-thiouric acid Low (hENT1), moderate (hENT2)
Azathioprine Glutathione-mediated cleavage to 6-MP 6-MP, 6-TGNs N/A (prodrug)
9-(n-Butyl)-6-MP Hepatic dealkylation to release 6-MP 6-MP (20–30% urinary recovery) N/A (prodrug)

Key Insights :

  • Azathioprine’s prodrug design improves therapeutic index by delaying 6-MP release, whereas 9-(n-Butyl)-6-MP shows incomplete conversion to 6-MP, reducing efficacy .

Efficacy in Disease Models

Clinical and Preclinical Data :

Compound Indications Efficacy (Odds Ratio vs. Placebo) Time to Response
Azathioprine Crohn’s disease, RA 2.36–3.09 ≥17 weeks
6-MP Crohn’s disease, ALL 2.36 ≥17 weeks
9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-MP Not clinically tested Hypothesized similar to 6-MP Unknown

Key Insights :

  • Both azathioprine and 6-MP require prolonged administration (≥17 weeks) for optimal efficacy in Crohn’s disease, likely due to slow accumulation of active 6-TGN metabolites .
  • The target compound’s structural similarity to 6-MP suggests comparable efficacy, but its modified sugar moiety may alter intracellular retention or nucleotide incorporation .

Toxicity and Resistance

Adverse Events and Resistance Mechanisms :

Compound Major Toxicities Resistance Mechanism
6-MP Myelosuppression, hepatotoxicity Loss of HPRT activity
Azathioprine Leukopenia, pancreatitis TPMT polymorphisms
9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-MP Hypothesized reduced myelotoxicity Potential bypass of HPRT-dependent activation

Key Insights :

  • 6-MP resistance in leukemia cells correlates with deficient hypoxanthine phosphoribosyltransferase (HPRT), preventing conversion to active nucleotides . The target compound’s pre-formed nucleoside structure might circumvent this resistance.
  • Azathioprine and 6-MP toxicity (e.g., myelosuppression) is linked to 6-TGN accumulation ; the dideoxy modification could modulate this pathway.

Biological Activity

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine (often abbreviated as dd6MP) is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This compound is a derivative of 6-mercaptopurine (6-MP), a well-known chemotherapeutic agent, modified to enhance its therapeutic profile. The following sections will detail the biological activity of dd6MP, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₅O₃S
  • Molecular Weight : 252.30 g/mol

The structure of dd6MP features a mercapto group at the 6-position of the purine ring, which is critical for its biological activity. The modification of the ribose moiety to a 2,3-dideoxy form enhances stability and alters metabolic pathways compared to its parent compound.

Antiviral Activity

Research indicates that dd6MP exhibits antiviral properties, particularly against retroviruses such as HIV. The compound functions by inhibiting viral replication through several mechanisms:

  • Inhibition of Viral Reverse Transcriptase : dd6MP is metabolized into active triphosphate forms that can be incorporated into viral RNA, leading to chain termination during replication.
  • Cytotoxicity Against Infected Cells : Studies have shown that dd6MP can induce apoptosis in infected lymphocytes while displaying selective toxicity towards cancerous cells over normal cells .

Anticancer Activity

The anticancer properties of dd6MP are attributed to its ability to interfere with nucleic acid synthesis:

  • Inhibition of Cell Division : Similar to 6-MP, dd6MP disrupts the synthesis of purines, essential for DNA and RNA production, thereby inhibiting cell proliferation in various cancer cell lines.
  • Selective Cytotoxicity : Research has demonstrated that dd6MP selectively targets rapidly dividing cancer cells while minimizing damage to normal tissues .

Case Studies and Experimental Data

  • Antiviral Efficacy :
    • In vitro studies have demonstrated that dd6MP exhibits significant antiviral activity against HIV-1 with an effective concentration (EC50) in the low micromolar range .
    • A study highlighted that dd6MP's incorporation by HIV-1 reverse transcriptase was effective but had lower catalytic efficiency compared to other nucleoside analogs .
  • Anticancer Studies :
    • A comparative study on various modified purine nucleosides found that dd6MP showed promising results in inhibiting the growth of leukemia cell lines while maintaining lower toxicity levels in normal lymphocytes .
    • Table 1 summarizes the cytotoxicity data across different cell lines:
CompoundCell LineIC50 (µM)Notes
dd6MPCEM (T-Lymphoblastoid)0.56Selective against tumor cells
6-MPCEM0.75Higher toxicity observed
AZTHuh-7 (Hepatoma)0.85Positive control

Structure-Activity Relationship (SAR)

The modification of the ribose sugar in dd6MP plays a crucial role in enhancing its biological activity:

  • The presence of sulfur in the mercapto group increases the lipophilicity and cellular uptake compared to other nucleoside analogs.
  • Studies have indicated that modifications at the 2 and 3 positions significantly affect both antiviral efficacy and cytotoxicity profiles .

Q & A

Q. What synthetic strategies are recommended for preparing 9-(2,3-Dideoxy-β-D-ribofuranosyl)-6-mercaptopurine and its analogs?

The synthesis of ribofuranosylpurine analogs typically involves functionalization at the C-2 and C-6 positions of the purine ring. A common approach includes:

  • Mercapto-group introduction : Reacting 6-chloropurine derivatives with thiolating agents (e.g., H2S or thiourea) under controlled pH to replace chlorine with a mercapto group .
  • Ribofuranosyl coupling : Using Vorbrüggen glycosylation to attach the 2,3-dideoxyribofuranose moiety to the purine base under anhydrous conditions with a Lewis acid catalyst (e.g., TMSOTf) .
  • Protection/deprotection steps : Employing acetyl or benzoyl groups to protect hydroxyl groups during synthesis, followed by selective deprotection .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the absence of hydroxyl groups at C-2 and C-3 of the ribose moiety and the presence of the mercapto group at C-6 .
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and sugar puckering .

Q. What enzymatic assays are suitable for studying its interaction with viral polymerases?

  • Competitive inhibition assays : Measure inhibition constants (Ki) using radiolabeled substrates (e.g., [<sup>3</sup>H]-GTP) in reverse transcriptase or RNA-dependent RNA polymerase assays .
  • Pre-steady-state kinetics : Use stopped-flow techniques to assess incorporation efficiency into nascent DNA/RNA chains .
  • Structural analysis : Co-crystallization with target enzymes (e.g., HIV-1 RT) to identify binding motifs .

Advanced Research Questions

Q. How can contradictory data on antiviral efficacy across cell lines be resolved?

Contradictions may arise from:

  • Cell-specific metabolism : Quantify intracellular phosphorylation to active triphosphate forms using LC-MS/MS, as metabolic activation varies by cell type .
  • Viral strain variability : Test against a panel of clinically relevant mutants (e.g., HCV NS5B polymerase mutants) to identify resistance-associated substitutions .
  • Combination studies : Evaluate synergy with other nucleoside analogs (e.g., sofosbuvir) to bypass metabolic limitations .

Q. What strategies optimize the compound’s metabolic stability in vivo?

  • Prodrug design : Synthesize phosphoramidate or 5’-alkyloxycarbonyl derivatives to enhance membrane permeability and reduce premature hydrolysis .
  • Isotope labeling : Use deuterium at labile positions (e.g., C-2’ of ribose) to slow oxidative metabolism .
  • Pharmacokinetic profiling : Conduct mass balance studies in rodent models to identify major metabolic pathways (e.g., glutathione conjugation of the mercapto group) .

Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

  • Tissue-specific toxicity screening : Use organ-on-a-chip systems to mimic human liver and bone marrow microenvironments, where off-target effects are common .
  • Transcriptomic analysis : Perform RNA-seq on treated primary cells to identify pathways (e.g., p53 activation) linked to apoptosis .
  • Species-specific metabolism : Compare metabolic conversion rates in human versus murine hepatocytes to explain differential toxicity .

Q. What advanced techniques characterize its resistance mechanisms in antiviral therapy?

  • Deep sequencing : Identify low-frequency viral quasispecies with mutations in polymerase active sites after prolonged exposure .
  • Molecular dynamics simulations : Model interactions between the compound and mutant polymerases to predict resistance .
  • Rescue experiments : Introduce wild-type polymerase genes into resistant strains to confirm target-specific resistance .

Methodological Resources

  • Synthesis protocols : Refer to Schemes 4.12–4.16 in antiviral agent synthesis literature for functionalization strategies .
  • Analytical standards : Use USP reference materials (e.g., Resorantel) for calibration in HPLC-UV quantification .
  • Safety guidelines : Follow GHS-compliant handling procedures for thiol-containing compounds, including use of inert atmospheres and chelating agents to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.